2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrazole, triazole, and benzothiophene moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazole ring, followed by the construction of the triazole and benzothiophene rings. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is usually purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to various alkylated or acylated derivatives .
Scientific Research Applications
2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares the pyrazole and pyrimidine rings but lacks the benzothiophene moiety.
Triazolo[1,5-a]pyrimidine: Contains the triazole and pyrimidine rings but differs in the substitution pattern.
Benzothieno[3,2-b]pyridine: Features the benzothiophene ring but has a pyridine instead of a triazole ring.
Uniqueness
2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H22F2N6S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[1-(difluoromethyl)pyrazol-3-yl]-13-(2-methylbutan-2-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C20H22F2N6S/c1-4-20(2,3)11-5-6-12-14(9-11)29-18-15(12)17-24-16(26-28(17)10-23-18)13-7-8-27(25-13)19(21)22/h7-8,10-11,19H,4-6,9H2,1-3H3 |
InChI Key |
WZIHXGRAXRIZRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=NN(C=C5)C(F)F |
Origin of Product |
United States |
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